Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClNO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products Formed
Substitution Reactions: Formation of substituted thieno[2,3-B]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Ester Hydrolysis: Formation of 6-chlorothieno[2,3-B]pyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chlorothieno[2,3-B]pyridine-2-carboxylate
- Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-B]pyridazine-2-carboxylate
- Thieno[2,3-B]pyridine derivatives
Uniqueness
Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and ester functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-6-3-4-8(11)12-9(6)15-7/h3-5H,2H2,1H3 |
InChI Key |
OTGFLFWGPWXLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(C=C2)Cl |
Origin of Product |
United States |
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